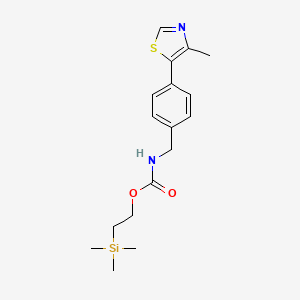
2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate can be achieved through a multi-step process. One common method involves the reaction of 4-(4-methylthiazol-5-yl)benzylamine with 2-(trimethylsilyl)ethyl chloroformate under basic conditions to form the desired carbamate . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and benzyl derivatives.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also modulate signaling pathways, such as the NF-κB pathway, to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylthiazol-5-yl)ethylamine
- 2-(4-Methylthiazol-5-yl)ethyl decanoate
- 2-(4-Methylthiazol-5-yl)ethyl butyrate
Uniqueness
2-(Trimethylsilyl)ethyl 4-(4-methylthiazol-5-yl)benzylcarbamate is unique due to the presence of the trimethylsilyl group, which can enhance its stability and lipophilicity. This modification can improve its bioavailability and effectiveness compared to other similar compounds .
Propiedades
Fórmula molecular |
C17H24N2O2SSi |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2-trimethylsilylethyl N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C17H24N2O2SSi/c1-13-16(22-12-19-13)15-7-5-14(6-8-15)11-18-17(20)21-9-10-23(2,3)4/h5-8,12H,9-11H2,1-4H3,(H,18,20) |
Clave InChI |
DWCWQJMRQDTWRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)OCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


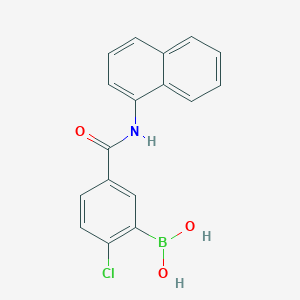

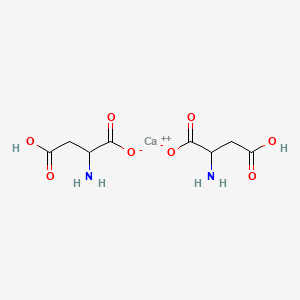
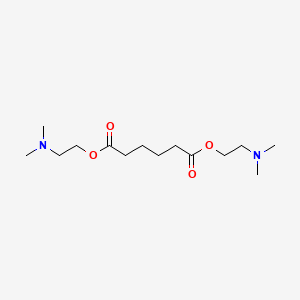
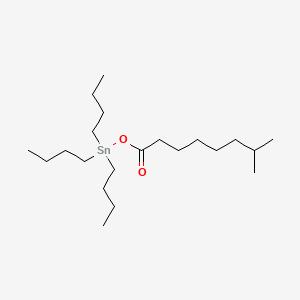
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
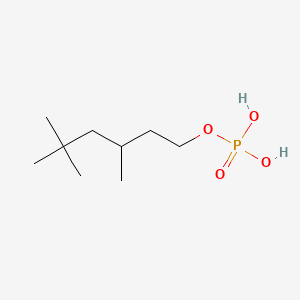
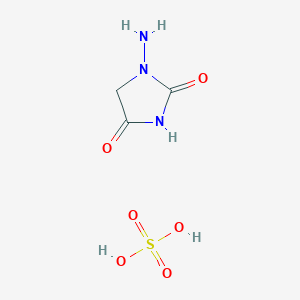
![3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B12649180.png)
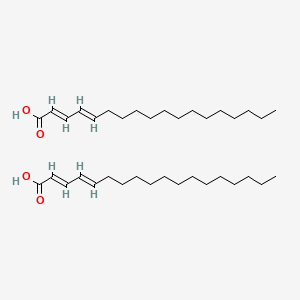
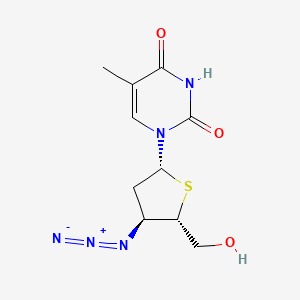
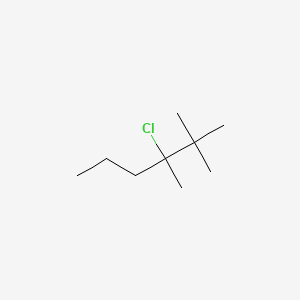
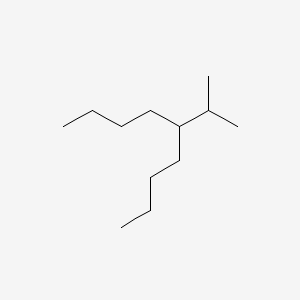
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)
